Chaetocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

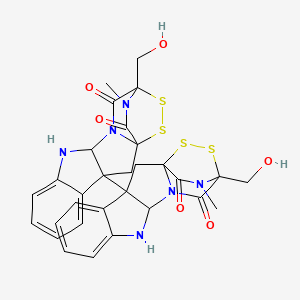

Chaetocin is a natural product isolated from fungi of the Chaetomium species. It belongs to the class of epipolythiodiketopiperazines, which are known for their diverse biological activities, including cytostatic and anticancer properties . This compound has gained significant attention due to its potent antimyeloma activity and its ability to inhibit histone lysine methyltransferases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the cyclization of amino acids to form the diketopiperazine ring, followed by oxidation to introduce the disulfide bridge . Reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of chaetocin is primarily based on fermentation processes using Chaetomium species fungi . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . Post-fermentation, the compound is extracted and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Chaetocin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can reduce the disulfide bridge in this compound.

Substitution: Nucleophilic substitution reactions can occur at the diketopiperazine ring, often using reagents like alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Cancer Types

Chaetocin has shown promising results against a variety of cancer types:

Case Studies

- In Vitro Studies on Esophageal Cancer : A study evaluated this compound's effects on TE-1 and KYSE150 esophageal squamous cell carcinoma lines. Results showed that this compound significantly reduced cell viability and colony formation in a dose-dependent manner, indicating strong anti-proliferative effects .

- Hepatoma Cell Lines : Research demonstrated that this compound treatment resulted in a marked increase in apoptotic markers in HepG2, Hep3B, and Huh7 hepatoma cells. The study confirmed that this compound could effectively induce apoptosis via both caspase-dependent and independent pathways .

- Ovarian Cancer Models : In vivo studies using SKOV3 xenografts revealed that this compound not only inhibited tumor growth but also reduced vascularization within tumors, highlighting its potential as an anti-angiogenic agent .

Wirkmechanismus

Chaetocin exerts its effects primarily through the induction of oxidative stress and apoptosis . It is accumulated in cancer cells via a process inhibited by glutathione and requires intact disulfides for uptake . Once inside the cell, this compound imposes oxidative stress, leading to apoptosis . It also inhibits histone lysine methyltransferases, affecting chromatin architecture and gene expression .

Vergleich Mit ähnlichen Verbindungen

Chaetocin is compared with other epipolythiodiketopiperazines such as gliotoxin and sporidesmin . While all these compounds share a similar chemical structure, this compound is unique in its potent antimyeloma activity and selective inhibition of histone lysine methyltransferases . Other similar compounds include:

Gliotoxin: Known for its immunosuppressive and antifungal properties.

Sporidesmin: Noted for its toxic effects on livestock.

This compound’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

28097-03-2 |

|---|---|

Molekularformel |

C30H28N6O6S4 |

Molekulargewicht |

696.8 g/mol |

IUPAC-Name |

(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI-Schlüssel |

PZPPOCZWRGNKIR-SCXPTGBVSA-N |

SMILES |

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Isomerische SMILES |

CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Kanonische SMILES |

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

28097-03-2 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chaetocin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.